molecular formula C8H7ClN2O2 B13183928 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole

2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B13183928
M. Wt: 198.60 g/mol
InChI Key: VTKYEJLUDXRMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring substituted with a chloromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the reaction of 5-(chloromethyl)furfural with appropriate reagents to form the desired oxadiazole ring. One common method involves the cyclization of 5-(chloromethyl)furfural with hydrazine derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns.

    5-(Hydroxymethyl)furan-2-carbaldehyde: A related compound with a hydroxymethyl group instead of a chloromethyl group.

    2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.

Uniqueness

2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of both a chloromethyl group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

2-[5-(chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H7ClN2O2/c1-5-10-11-8(12-5)7-3-2-6(4-9)13-7/h2-3H,4H2,1H3

InChI Key

VTKYEJLUDXRMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(O2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.